1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one is a chemical compound belonging to the class of 2,3'-bipyridin-6'-ones. It serves as a key structural element in various derivatives investigated for their potential as non-competitive antagonists of AMPA-type ionotropic glutamate receptors. [] This core structure is notably different from other AMPA receptor antagonist classes. []
In medicinal chemistry, the synthesized heterocyclic compounds, such as 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one, have been thoroughly characterized using various spectroscopic methods and X-ray diffraction. These studies provide insights into the molecular geometry and electronic properties, which are essential for understanding the interaction of these compounds with biological targets5.
The antimicrobial and cytotoxic activities of pyridine-2,5-dicarboxylate complexes with 1,10-phenanthroline have been explored, revealing that some of these complexes exhibit significant antimicrobial effects and cytotoxicity against rat glioma (C6) cells. These findings suggest that such compounds could be developed as antibacterial and antiproliferative agents6.
This compound is part of the broader class of dihydropyridine derivatives, which are known for their diverse pharmacological properties. Dihydropyridines have been studied extensively in medicinal chemistry for their roles as calcium channel blockers and in treating various neurological disorders. The specific structure of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one positions it as a candidate for further exploration in drug development, particularly in the context of neurological applications .
The synthesis of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one can be approached through several methodologies, primarily involving palladium-catalyzed cross-coupling reactions.
Optimization of reaction conditions such as temperature, time, and concentration is crucial for maximizing yield and purity. For instance, temperatures typically range from 80°C to 120°C depending on the specific reagents used.
The molecular structure of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one can be described as follows:
The molecular formula is , with a molecular weight of approximately 224.26 g/mol. The presence of both nitrogen atoms in the pyridine rings contributes to its potential reactivity and biological activity .
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions:
For oxidation, potassium permanganate or hydrogen peroxide can be used as oxidizing agents. Reductions may employ sodium borohydride or lithium aluminum hydride under controlled conditions .
The mechanism of action for compounds like 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one often involves interaction with specific biological targets such as receptors or enzymes.
Research has indicated that similar compounds exhibit activity as noncompetitive antagonists at AMPA-type glutamate receptors, which are crucial in synaptic transmission and plasticity. This suggests that derivatives could potentially modulate neurotransmitter activity, making them candidates for treating neurological disorders such as epilepsy .
The applications of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one span various fields:
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one (CAS Registry Number: 381725-50-4) is defined by the molecular formula C₁₆H₁₂N₂O and a molecular weight of 248.28 g/mol. It possesses the systematic International Union of Pure and Applied Chemistry name 1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one, indicating its core structure as a bipyridinyl system where one pyridine ring is oxidized to a 2-pyridone moiety and N-linked to a phenyl substituent [3] [5]. Key structural characteristics include:
Table 1: Fundamental Molecular Characteristics
Property | Value/Descriptor |
---|---|
Canonical SMILES | O=C1C=CC(=CN1C1C=CC=CC=1)C1C=CC=CN=1 |
InChI Key | JHBMGQOABUXDND-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 3 (Carbonyl oxygen, two pyridinyl nitrogens) |
Hydrogen Bond Donors | 1 (Amide N-H) |
Topological Polar Surface Area | 45.5 Ų |
Predicted Density | 1.240 ± 0.06 g/cm³ |
Predicted Boiling Point | 444.8 ± 45.0 °C |
Predicted pKa | 4.73 ± 0.19 |
The molecule exhibits planarity across the central dihydropyridinone ring and its directly fused phenyl and pyridinyl groups, though steric interactions may induce slight deviations. This planarity facilitates π-stacking interactions. The lactam (amide) functionality confers polarity and enables hydrogen bonding, while the pendant aromatic rings (phenyl and pyridinyl) provide hydrophobic surface areas. The electron-deficient pyridinyl ring at position 5 influences electron distribution across the core, potentially enhancing binding affinity at biological targets. The compound typically exists as a solid at room temperature and requires storage under inert conditions to maintain stability [2] [5].
The identification and development of 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one emerged from targeted medicinal chemistry efforts in the late 1990s and early 2000s focused on modulating excitatory neurotransmission. While its exact first synthesis date is not explicitly documented in the provided resources, its prominence arose through its role as a key intermediate in the discovery pathway of perampanel (marketed as Fycompa®), a first-in-class anti-seizure medication [1]. This period saw intensive research into heterocyclic compounds capable of interacting with ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid subtype. The selection of the 1,2-dihydropyridin-2-one core was a strategic choice driven by the need for chemical scaffolds offering multiple vectors for substitution and conformational constraint suitable for receptor interaction. Commercial availability (e.g., Sigma-Aldrich, Ambeed, AiFChem, Chembk suppliers) with typical purity levels of 95% or higher underscores its established importance as a research chemical and synthetic building block [2] [3] [5]. Its synthesis, likely via modified Biginelli-like condensations or palladium-catalyzed coupling strategies, was optimized to support large-scale production necessary for derivatization programs aimed at refining AMPA receptor antagonism.
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one occupies a central position in the medicinal chemistry synthesis of perampanel (2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile), a potent, selective, and non-competitive α-amino-3-hydroxy-5-methyl-4-isoxazolepropanoic acid receptor antagonist [1]. Within the discovery program, this specific dihydropyridinone served as the foundational core upon which critical structure-activity relationship studies were performed. Medicinal chemists systematically modified this scaffold, particularly investigating substitutions at position 3 of the dihydropyridinone ring. The introduction of the ortho-cyanophenyl group at this position proved transformative, yielding perampanel [1].
Table 2: Impact of Structural Modification on Core Dihydropyridinone
Core Structure | Modification (Position 3) | Key Biological Outcome |
---|---|---|
1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one | None (Unsubstituted) | Baseline activity, lower potency |
Perampanel (Derived Compound) | 2-Cyanophenyl | Potent AMPA receptor antagonism (IC₅₀ = 60 nM in Ca²⁺ influx assay), significant in vivo efficacy (MED = 2 mg/kg po in seizure model) |
The unsubstituted core provided the essential pharmacophore elements – the lactam for hydrogen bonding and the aryl/heteroaryl rings for hydrophobic and π-π interactions – but required the strategic 3-benzonitrile substitution to achieve optimal steric bulk and electronic properties for high-affinity, non-competitive binding within the AMPA receptor ion channel pore. This binding mechanism prevents receptor overactivation implicated in seizure propagation without competing with glutamate, offering a distinct therapeutic advantage [1]. The synthesis of perampanel directly relies on efficient access to 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, which is subsequently functionalized at the C-3 position. Optimization of the core synthesis ensured sufficient quantities and purity for this critical derivatization step, ultimately enabling the identification and development of perampanel as a novel antiepileptic drug currently approved for partial-onset seizures [1]. The compound exemplifies how a well-designed heterocyclic intermediate enables rapid exploration of chemical space for lead optimization in neurological drug discovery.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7